ADL5859

Descripción general

Descripción

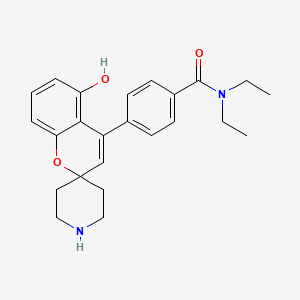

ADL-5859 es un agonista selectivo y activo por vía oral del receptor opioide delta. Es un compuesto de molécula pequeña con la fórmula química C24H28N2O3. ADL-5859 se ha investigado por sus posibles efectos analgésicos, particularmente en el tratamiento del dolor neuropático, el dolor agudo y el dolor debido a la osteoartritis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de ADL-5859 implica varios pasos, comenzando con la preparación de la estructura central de benzamida. El intermedio clave es la N,N-dietil-4-(5-hidroxiespiro[cromeno-2,4'-piperidina]-4-il)benzamida. La ruta sintética típicamente involucra los siguientes pasos:

Formación del núcleo de benzamida: Esto implica la reacción de un cloruro de benzoilo adecuado con dietilamina para formar la benzamida.

Espirociclización: La benzamida se somete luego a espirociclización con un derivado de cromeno adecuado para formar la estructura espiro[cromeno-2,4'-piperidina].

Hidroxilación: El paso final involucra la hidroxilación del compuesto espiro para introducir el grupo hidroxilo en la posición deseada

Métodos de Producción Industrial

La producción industrial de ADL-5859 seguiría rutas sintéticas similares pero a una escala mayor. El proceso implicaría la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y medidas estrictas de control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

ADL-5859 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo hidroxilo en ADL-5859 se puede oxidar para formar las cetonas o aldehídos correspondientes.

Reducción: El grupo carbonilo en el núcleo de benzamida se puede reducir para formar los alcoholes correspondientes.

Sustitución: El anillo aromático en ADL-5859 puede sufrir reacciones de sustitución electrofílica

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.

Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se emplean comúnmente.

Sustitución: Las reacciones de sustitución electrofílica se pueden llevar a cabo utilizando reactivos como bromo o ácido nítrico en condiciones ácidas

Productos Principales

Oxidación: Formación de cetonas o aldehídos.

Reducción: Formación de alcoholes.

Sustitución: Formación de compuestos aromáticos sustituidos

Aplicaciones Científicas De Investigación

ADL-5859 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar el comportamiento de los agonistas del receptor opioide delta.

Biología: Investigado por sus efectos en los receptores opioides delta y las vías de señalización relacionadas.

Medicina: Estudiado por sus posibles efectos analgésicos en el tratamiento de varios tipos de dolor, incluido el dolor neuropático y la osteoartritis .

Industria: Posible uso en el desarrollo de nuevas terapias para el manejo del dolor .

Mecanismo De Acción

ADL-5859 ejerce sus efectos uniéndose selectivamente y activando los receptores opioides delta. Esta activación conduce a la modulación de las vías de señalización del dolor, lo que da como resultado efectos analgésicos. El compuesto muestra una alta selectividad para los receptores opioides delta sobre otros receptores opioides, como los receptores mu y kappa. Los objetivos moleculares y las vías involucradas incluyen la inhibición de la adenilato ciclasa, la modulación de los canales iónicos y la activación de las vías de señalización de los receptores acoplados a proteínas G .

Comparación Con Compuestos Similares

ADL-5859 es único en su alta selectividad para los receptores opioides delta y su biodisponibilidad oral. Los compuestos similares incluyen:

SNC80: Otro agonista del receptor opioide delta con efectos analgésicos similares pero propiedades farmacocinéticas diferentes.

ADL-5747: Un compuesto estructuralmente relacionado con efectos analgésicos similares pero diferentes perfiles de unión al receptor.

Deltorphin: Un péptido natural con alta selectividad para los receptores opioides delta .

Actividad Biológica

ADL5859 is a novel nonpeptide δ-opioid receptor (DOP) agonist that has garnered attention for its potential therapeutic applications in pain management and depression. This article explores the biological activity of this compound, focusing on its analgesic and antidepressant effects, molecular mechanisms, and relevant case studies.

This compound, chemically known as N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl)benzamide, exhibits high selectivity for the δ-opioid receptor with a Ki value of 0.8 nM. Its unique structure allows it to engage specifically with δ-opioid receptors while minimizing interactions with other opioid receptors, which is crucial for reducing unwanted side effects such as seizures and electroencephalogram disturbances observed with other agonists like SNC80 .

Analgesic Effects

This compound has demonstrated significant analgesic properties in various animal models of pain. In studies involving both inflammatory and neuropathic pain models, this compound effectively reduced mechanical allodynia and hyperalgesia. The analgesic effects were dose-dependent, with optimal doses ranging from 30 to 100 mg/kg in mouse models. Notably, these effects were mediated through δ-opioid receptors expressed on peripheral Nav1.8-positive neurons .

Table 1: Analgesic Efficacy of this compound in Animal Models

| Model Type | Dose (mg/kg) | Effectiveness |

|---|---|---|

| CFA-induced Inflammatory Pain | 30-100 | Significant reduction in allodynia |

| Sciatic Nerve Ligation | 30-100 | Significant reduction in hyperalgesia |

Antidepressant Activity

Recent studies have also highlighted the antidepressant-like effects of this compound. In forced swim tests (FST), this compound significantly decreased immobility time in a dose-dependent manner at doses of 3 and 10 mg/kg. This finding aligns with previous research indicating that selective DOP receptor agonists can reduce depressive-like behaviors .

Table 2: Antidepressant Effects of this compound

| Dose (mg/kg) | Immobility Time Reduction (%) |

|---|---|

| 1 | No effect |

| 3 | Moderate effect |

| 10 | Significant effect |

Molecular Mechanisms

The molecular mechanisms underlying the effects of this compound involve biased agonism at the δ-opioid receptor. Studies using genetically modified mice have shown that the analgesic effects are primarily mediated by δ-opioid receptors without inducing hyperlocomotion or receptor internalization, which are common side effects associated with other DOP agonists .

Case Study: Synergistic Effects with Other Compounds

A study examining the combination of this compound with LY2444296 revealed significant synergistic antidepressant-like effects at lower doses than when administered alone. This combination could potentially enhance therapeutic outcomes while minimizing side effects .

Clinical Trials and Future Directions

This compound has successfully passed Phase I clinical trials, demonstrating safety in humans, although it was ineffective in reducing osteoarthritis pain during Phase II trials . Despite this setback, its profile as a selective DOP receptor agonist suggests potential for further investigation into its efficacy for treating chronic pain and depression.

Propiedades

Key on ui mechanism of action |

ADL5859 is a novel, oral compound that targets the Delta opioid receptor. Delta receptor agonists are thought to offer benefits over other approaches to the management of pain. |

|---|---|

Número CAS |

850305-06-5 |

Fórmula molecular |

C24H28N2O3 |

Peso molecular |

392.5 g/mol |

Nombre IUPAC |

N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide |

InChI |

InChI=1S/C24H28N2O3/c1-3-26(4-2)23(28)18-10-8-17(9-11-18)19-16-24(12-14-25-15-13-24)29-21-7-5-6-20(27)22(19)21/h5-11,16,25,27H,3-4,12-15H2,1-2H3 |

Clave InChI |

OPIKUXLJQFYMSC-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O |

SMILES canónico |

CCN(CC)C(=O)C1=CC=C(C=C1)C2=CC3(CCNCC3)OC4=CC=CC(=C42)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

ADL 5859 ADL-5859 ADL5859 N,N-diethyl-4-(5-hydroxyspiro(chromene-2,4'-piperidine)-4-yl)benzamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.